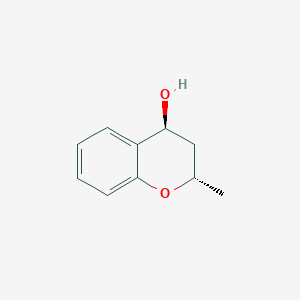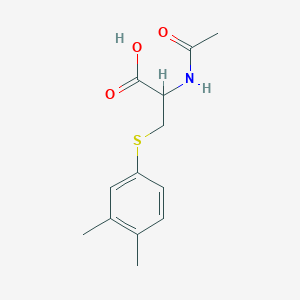
trans-2-Methyl-4-chromanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Methyl-4-chromanol: is an organic compound with the molecular formula C10H12O2. It belongs to the class of chromanols, which are bicyclic heterocycles containing a benzopyran ring system. This compound is known for its structural similarity to vitamin E derivatives and has been studied for its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.
Titanocene-Catalyzed Reduction: Another method involves the titanocene-catalyzed reduction of dihydrocoumarin, which provides a high yield of the desired product.
Double Reduction of Coumarins: This method involves the double reduction of coumarins into 2-chromanols, which can then be further modified to obtain trans-2-Methyl-4-chromanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Substitution reactions, particularly at the benzylic position, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are commonly used for reduction reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for substitution reactions at the benzylic position.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of chromanol.
Substitution: Substituted chromanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Methyl-4-chromanol is used as an intermediate in the synthesis of various natural products and biologically active compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is structurally similar to vitamin E, which is known for its role in protecting cells from oxidative damage .
Medicine: Research has shown that this compound and its derivatives may have potential therapeutic applications due to their antioxidant and anti-inflammatory properties. These compounds are being investigated for their potential use in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and other products that benefit from its antioxidant properties .
Wirkmechanismus
The mechanism of action of trans-2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) and prevent lipid peroxidation in cellular membranes. This antioxidant activity is primarily due to the presence of the hydroxyl group on the chromanol ring, which can donate a proton to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
α-Tocopherol: A form of vitamin E with similar antioxidant properties.
γ-Tocopherol: Another form of vitamin E with distinct biological activities.
δ-Tocopherol: Known for its anti-inflammatory properties.
Uniqueness: trans-2-Methyl-4-chromanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other tocopherols, it has a trans configuration and a methyl group at the 2-position, which influences its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(2S,4S)-2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3/t7-,9-/m0/s1 |
InChI-Schlüssel |
DWBIZQGILMWHRS-CBAPKCEASA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](C2=CC=CC=C2O1)O |
Kanonische SMILES |
CC1CC(C2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol](/img/structure/B12317367.png)

![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)
![9-Acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12317390.png)




![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12317412.png)



